Isobornyl acrylate Isobornyl acrylate 2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo- is a natural product found in Leonurus japonicus with data available.
Brand Name: Vulcanchem
CAS No.: 111821-21-7
VCID: VC0220769
InChI: InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3
SMILES: CC1(C2CCC1(C(C2)OC(=O)C=C)C)C
Molecular Formula: C7H6N2O
Molecular Weight: 0

Isobornyl acrylate

CAS No.: 111821-21-7

Cat. No.: VC0220769

Molecular Formula: C7H6N2O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Isobornyl acrylate - 111821-21-7

Specification

CAS No. 111821-21-7
Molecular Formula C7H6N2O
Molecular Weight 0
IUPAC Name (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) prop-2-enoate
Standard InChI InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3
SMILES CC1(C2CCC1(C(C2)OC(=O)C=C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Isobornyl acrylate (IBOA) is characterized by a bicyclic isobornyl group esterified with acrylic acid. The rigid isobornyl moiety contributes to its high glass transition temperature (Tg ≈ 94°C), while the acrylate functionality enables rapid polymerization under UV light or electron beam irradiation . Key physicochemical properties are summarized below:

PropertyValueSource
Molecular Weight208.30 g/mol
Density (25°C)0.986 g/mL
Boiling Point119–121°C at 15 mmHg
Viscosity (25°C)9 cP
Refractive Index1.477
Water Solubility<0.1 g/L (20°C)
Flash Point108°C (226°F)

Synthesis and Industrial Production

Industrial synthesis typically follows a two-step process:

  • Diels-Alder Reaction: Camphene reacts with acrylic acid in the presence of acid catalysts (e.g., H₂SO₄) at 50–80°C to form isobornyl acrylate precursors .

  • Esterification: Purification via vacuum distillation (≥98% purity) removes unreacted monomers and byproducts .

A laboratory-scale method involves reacting (−)-borneol with acryloyl chloride in anhydrous tetrahydrofuran (THF), achieving yields >85% after column chromatography . Critical process parameters include:

  • Molar ratio: 1:1.5 borneol to acryloyl chloride

  • Temperature: 0°C initial reaction, progressing to room temperature

  • Purification: Petroleum ether/ethyl acetate (4:1) gradient elution

Applications in Advanced Materials

UV-Curable Coatings and Adhesives

IBOA serves as a reactive diluent in UV-curable systems, reducing viscosity without compromising hardness. In urethane acrylate formulations, it achieves:

  • Crosslink density: 1.2 × 10⁻³ mol/cm³

  • Pendulum hardness: 160–180 swings (König test)

  • Adhesion strength: >4 MPa on polypropylene substrates

A 2023 study demonstrated that IBOA-co-acrylic acid copolymers improved ink adhesion on untreated polypropylene by 300% compared to traditional primers .

Medical Devices and Sensors

Despite its utility, IBOA has caused allergic contact dermatitis in continuous glucose monitors (Freestyle Libre®) and insulin pumps (OmniPod®). Gas chromatography-mass spectrometry (GC-MS) analyses detected IBOA concentrations of 500–1,200 ppm in device adhesives .

Optical Materials

The monomer's low refractive index (n = 1.477) and high transparency (>92% at 400–800 nm) enable its use in:

  • Optical waveguides (attenuation <0.3 dB/cm)

  • LED encapsulation materials (yellowing index ΔYI <2 after 1,000 h UV exposure)

Hazards and Toxicological Profile

Allergic Contact Dermatitis (ACD)

Clinical patch testing data reveal:

PopulationSensitization RatePrimary Exposure Source
Diabetic device users81%Glucose sensor adhesives
Nail technicians43%UV-cured nail products
Industrial workers22%Polymer manufacturing

Mechanistic studies indicate that IBOA's molecular weight (208 Da) enables skin penetration, with EC3 values (sensitization potency) of 1.2% in murine local lymph node assays .

Environmental Impact

While classified as non-flammable (NFPA 704: Health 2, Flammability 1), IBOA exhibits:

  • Biodegradation: <10% in 28 days (OECD 301F)

  • Aquatic toxicity: LC50 (Daphnia magna) = 8.2 mg/L

Recent Technological Advances

Microfluidic Device Fabrication

Photopolymerized IBOA-based resins achieve channel resolutions <50 μm with:

  • Young's modulus: 1.8–2.4 GPa

  • Contact angle: 75–85° (hydrophobic surface)

  • Chemical resistance: Stable in pH 1–13 solutions

Waterborne Polyurethane Modifications

Copolymerization with isophorone diisocyanate (IPDI) yields UV-curable waterborne polyurethanes showing:

  • Tensile strength: 18–25 MPa

  • Water absorption: <5% after 24 h immersion

  • Curing speed: Full cure in <30 s at 50 mW/cm² UV-A

Case Studies in Material Failure

Glucose Sensor Dermatitis (2019–2024)

Analysis of 72 patients using Freestyle Libre® sensors revealed:

  • Latency period: 6 months median exposure before symptom onset

  • Patch test reactivity: 89% positive to 0.1% IBOA in petrolatum

  • Resolution: Complete symptom remission occurred only after switching to IBOA-free devices (Dexcom G6®)

Industrial Adhesive Reformulation

A 2022 automotive adhesive recall traced to IBOA polymerization inhibition was resolved by:

  • Oxygen inhibition control: Nitrogen purging (<50 ppm O₂)

  • Photoinitiator optimization: 3% TPO-L (acylphosphine oxide)

  • Post-cure protocol: 80°C for 30 min

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